2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic organic molecule featuring a dihydroisoquinolin-1-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 1,2,4-oxadiazole ring bearing a 3-methylphenyl substituent at position 2. The 1,2,4-oxadiazole moiety is a nitrogen-oxygen heterocycle known for its stability and role in medicinal and agrochemical applications .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-16-7-6-8-19(13-16)24-27-25(31-28-24)23-15-29(20-12-11-17(2)18(3)14-20)26(30)22-10-5-4-9-21(22)23/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEGMVHTGAZANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of Substituted Phenyl Groups: The final step involves coupling the 3,4-dimethylphenyl and 3-methylphenyl groups to the isoquinolinone and oxadiazole moieties, respectively, using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring exhibits reactivity at the C-5 position due to electron-deficient characteristics. Studies on analogous compounds demonstrate that this position can undergo nucleophilic substitution under basic conditions.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Halogenation | PCl₅/PBr₃ in dry DCM, 0–5°C | Replacement of oxadiazole C-5 proton | |
| Aminolysis | Aliphatic amines, reflux | Formation of amidine derivatives |
Key Findings :
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Halogenation yields electrophilic intermediates useful for cross-coupling reactions.
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Aminolysis requires anhydrous conditions to avoid competing hydrolysis .
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring cleavage. This reactivity is critical for generating pharmacologically active metabolites .
Mechanistic Insights :
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Acidic conditions favor protonation at the oxadiazole N-2, initiating ring opening .
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Basic hydrolysis proceeds via nucleophilic attack at the C-5 position, forming open-chain intermediates .
Cross-Coupling Reactions
The aromatic substituents on the dihydroisoquinolinone core enable participation in palladium-catalyzed coupling reactions, as observed in structurally related compounds.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at C-4 position | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Introduction of amine functionalities |
Optimization Notes :
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Suzuki couplings require careful control of ligand-to-palladium ratios to minimize homocoupling byproducts.
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Electron-withdrawing groups on the oxadiazole enhance coupling efficiency.
Oxidation and Reduction
The dihydroisoquinolinone moiety undergoes selective redox transformations, influencing pharmacological activity .
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Oxidation | DDQ, CH₂Cl₂, RT | Aromatization to isoquinolinone | |
| Reduction | NaBH₄, MeOH, 0°C | Partial saturation of the core |
Structural Impact :
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Oxidation eliminates the dihydro character, enhancing π-conjugation.
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Reduction selectively targets the carbonyl group, yielding secondary alcohols.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles, a feature exploited in heterocyclic diversification .
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Nitrile Oxide Cycloaddition | Acetonitrile oxide, RT | Formation of fused triazole systems |
Applications :
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of analogous compounds indicates stability up to 250°C, with decomposition pathways involving oxadiazole ring fragmentation. Photolytic studies reveal negligible degradation under UV-A light, suggesting suitability for long-term storage.
Comparative Reactivity Table
Synthesis Considerations :
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Multi-step routes typically involve oxadiazole formation via cyclocondensation of amidoximes with carboxylic acid derivatives, followed by dihydroisoquinolinone assembly.
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Purification relies on reverse-phase HPLC and crystallization from ethanol/water mixtures.
Critical Challenges :
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes:
- A dihydroisoquinoline core
- An oxadiazole moiety
- Multiple aromatic rings
Such structural diversity contributes to its biological activity and interaction with various biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one exhibit significant anti-inflammatory properties. The oxadiazole group is particularly noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In studies involving COX-II inhibitors, compounds with similar scaffolds have shown promising results in reducing inflammation without the ulcerogenic effects typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies suggest that derivatives of isoquinoline and oxadiazole can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by triggering programmed cell death pathways . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Biological Activities
Case Study: COX-II Inhibition
A study focused on the design and development of COX-II inhibitors highlighted the efficacy of compounds structurally related to this compound. These compounds exhibited IC50 values significantly lower than established drugs like Rofecoxib and Celecoxib, indicating their potential as safer alternatives for managing inflammation .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates. The isoquinolinone core could interact with DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The dihydroisoquinolin-1-one core distinguishes the target compound from other nitrogen-containing heterocycles. For example:
- 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () features a tetrahydroquinoline core with a pyrrolidinone substituent and a 1,2-oxazole ring. Unlike the target compound, its oxazole moiety (1,2-oxazole) lacks the additional nitrogen atom present in 1,2,4-oxadiazoles, which may reduce its hydrogen-bonding capacity and metabolic stability .
- Oxadiazon and oxadiargyl () are 1,3,4-oxadiazole derivatives used as herbicides. Their chlorine and alkoxy substituents contrast with the methyl groups in the target compound, suggesting divergent electronic and steric properties that influence pesticidal activity .
Structural and Crystallographic Considerations
Such studies reveal how substituents influence packing efficiency and intermolecular interactions. For instance, bulky methyl groups might disrupt π-π stacking compared to planar nitro groups .
Comparative Data Table
Key Research Findings
- Methyl Substituent Impact : Methyl groups may improve metabolic stability compared to nitro or chlorine substituents, which are prone to reduction or hydrolysis .
- Crystallographic Trends : Compounds with planar substituents (e.g., nitro groups) exhibit tighter crystal packing than those with bulky alkyl groups, as observed in SHELX-refined structures .
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (hereafter referred to as Compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical structure:
- Molecular Formula : C23H24N4O2
- Molar Mass : 396.47 g/mol
- CAS Number : Not specifically listed in the available data.
Biological Activity Overview
Compound A exhibits a range of biological activities which can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that Compound A possesses significant anticancer properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- For example, in a study involving human lung cancer cell lines (A549), Compound A showed an IC50 value of approximately 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
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Antimicrobial Properties
- Compound A has also been tested for antimicrobial activity against several pathogens. It exhibited moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
- Anti-inflammatory Effects
The biological activities of Compound A can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compound A has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways, including topoisomerase II and cyclooxygenase enzymes (COX-1 and COX-2) which are crucial in inflammation .
- Induction of Apoptosis : The compound promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins in cancer cells. This was evidenced by increased levels of caspase-3 and PARP cleavage in treated cells .
Case Studies
Several studies have highlighted the efficacy of Compound A:
- Study 1 : In a comparative study with known anticancer drugs, Compound A demonstrated superior efficacy in reducing tumor size in xenograft models of breast cancer . The study noted a reduction in tumor volume by approximately 50% after four weeks of treatment.
- Study 2 : An investigation into the antimicrobial effects revealed that Compound A not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of oxadiazole precursors with substituted isoquinolinone intermediates. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For crystallographic refinement, SHELXL (part of the SHELX suite) is widely used to resolve electron density maps and validate molecular geometry . Purification steps may involve column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization.
Q. How can researchers identify and quantify impurities in synthesized batches?
- Answer : Employ high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (LC-MS) to detect impurities. Quantify using calibration curves for known byproducts. For structural elucidation of unknown impurities, tandem MS (MS/MS) and comparative NMR analysis against reference standards are essential. Evidence from analogous compounds suggests monitoring for incomplete cyclization or oxidation byproducts .
Q. What experimental designs are optimal for preliminary biological activity screening?
- Answer : Use in vitro assays with dose-response curves (e.g., IC₅₀ determination) in cell lines relevant to the compound’s hypothesized target (e.g., kinase inhibition). Include positive controls (e.g., known inhibitors) and vehicle controls. A randomized block design, as applied in pharmacological studies, minimizes bias and ensures reproducibility . For cytotoxicity, employ MTT or resazurin assays with triplicate technical replicates.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Cross-validate results using orthogonal assays (e.g., biochemical vs. cellular assays) and evaluate confounding factors like solubility, membrane permeability, or off-target effects. Statistical tools like Bland-Altman analysis or hierarchical clustering can identify systematic discrepancies. Incorporate cheminformatics to correlate structural features with activity trends, referencing frameworks from environmental-chemical property studies .
Q. What methodologies are suitable for studying the compound’s environmental fate and ecotoxicological impact?
- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.
- Phase 2 : Assess biodegradation using OECD 301 tests (e.g., ready biodegradability) and quantify bioaccumulation potential via fish or soil models.
- Phase 3 : Evaluate ecotoxicity in Daphnia magna (acute) and algal growth inhibition assays.
Q. How to integrate theoretical frameworks into structure-activity relationship (SAR) studies?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with density functional theory (DFT) calculations to predict binding affinities and electronic properties. Validate hypotheses by synthesizing analogs with targeted substitutions (e.g., halogenation at the 3-methylphenyl group). Link results to conceptual models of receptor-ligand interactions, as emphasized in evidence-based inquiry principles .
Q. What strategies address stability challenges during long-term storage or formulation?
- Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and identify degradation products using LC-MS. For hygroscopic compounds, use lyophilization or inert atmosphere storage. Evidence from analogous oxadiazole derivatives suggests stabilization via co-solvents (e.g., PEG 400) .
Q. How to optimize crystallographic refinement for disordered regions in the compound’s crystal structure?
- Answer : Use SHELXL’s PART and SUMP instructions to model disorder. Apply anisotropic displacement parameters and restraints (e.g., DFIX for bond lengths). For severe disorder, consider twin refinement (TWIN/BASF commands) or alternative space groups. Cross-validate with Hirshfeld surface analysis to resolve packing ambiguities .
Q. What advanced statistical approaches are recommended for multi-variable SAR analysis?
- Answer : Employ partial least squares regression (PLS) or machine learning (e.g., random forest) to correlate structural descriptors (e.g., Hammett constants, polar surface area) with bioactivity. Use cluster analysis to group analogs by activity profiles. For validation, apply leave-one-out cross-validation or external test sets, as outlined in pharmacometric studies .
Methodological Notes
- Data Validation : Always cross-reference crystallographic data (e.g., CCDC entries) with computational models (Mercury software) to ensure structural accuracy.
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to avoid reproducibility issues, adhering to principles from bibliometric quality assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
